Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester
Description
This compound is a highly substituted benzoic acid derivative featuring:
- A 3-sulfonyl group linked to a cyclopropyl and a 4-(ethoxycarbonyl)cyclohexyl amine moiety.
- A benzyl (phenylmethyl) ester at the carboxyl terminus.
Properties
Molecular Formula |
C26H31NO6S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
benzyl 3-[cyclopropyl-(4-ethoxycarbonylcyclohexyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C26H31NO6S/c1-2-32-25(28)20-11-13-22(14-12-20)27(23-15-16-23)34(30,31)24-10-6-9-21(17-24)26(29)33-18-19-7-4-3-5-8-19/h3-10,17,20,22-23H,2,11-16,18H2,1H3 |
InChI Key |
DCMAEXDXIGWLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N(C2CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclohexyl-Ethoxycarbonyl Intermediate
The cyclohexyl ring substituted with an ethoxycarbonyl group is often prepared by esterification of cyclohexanecarboxylic acid derivatives or by selective functionalization of cyclohexanone precursors. Literature indicates that ethyl esters of cyclohexyl carboxylic acids can be synthesized via Fischer esterification under acidic catalysis or by catalytic hydrogenation of corresponding acid chlorides in ethanol solvent.
Introduction of the Cyclopropylamino Sulfonyl Group
The cyclopropylamino substituent attached via a sulfonyl linkage is commonly introduced by reacting cyclopropylamine with a sulfonyl chloride derivative of the cyclohexyl intermediate. This sulfonamide formation is typically conducted under inert atmosphere conditions to prevent oxidation, using solvents such as dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to control reaction rates and minimize side reactions.
Preparation of Benzoic Acid Phenylmethyl Ester
The phenylmethyl ester of benzoic acid is prepared by esterification of benzoic acid with benzyl alcohol using acid catalysts such as sulfuric acid or by employing coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). This step is crucial to obtain the ester functionality intact for subsequent coupling.
Coupling via Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic routes employ palladium-catalyzed cross-coupling reactions to assemble the complex molecule. For instance, Suzuki-Miyaura coupling using palladium catalysts such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) and potassium acetate as base in solvents like dimethyl sulfoxide or 1,4-dioxane at elevated temperatures (around 85 °C) under inert atmosphere have been documented to achieve high yields (up to 90-91%) of boronic acid pinacol esters, which are key intermediates for further functionalization.
Representative Reaction Conditions and Yields
Purification and Characterization
Purification is generally achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents. The final compound is characterized by nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR) and mass spectrometry to confirm the structure and purity.
Research Findings and Literature Data Integration
- The use of palladium-catalyzed cross-coupling reactions is well-established for constructing biaryl and aryl-heteroatom bonds in complex molecules, including benzoic acid derivatives with sulfonyl and amino substituents.
- Esterification methods for benzoic acid derivatives with benzyl alcohol have been optimized to achieve high yields and optical purity, which is critical for pharmaceutical applications.
- Sulfonamide bond formation between cyclopropylamine and sulfonyl chlorides is a reliable route to introduce the cyclopropylamino sulfonyl moiety, with reaction conditions tailored to avoid side reactions and degradation.
Summary Table of Preparation Steps
| Preparation Stage | Description | Key Reagents | Conditions | Yield Range |
|---|---|---|---|---|
| Cyclohexyl-Ethoxycarbonyl Intermediate | Esterification or selective functionalization | Cyclohexanecarboxylic acid or cyclohexanone, ethanol | Acid catalysis, reflux | 80-90% |
| Sulfonamide Formation | Reaction of cyclopropylamine with sulfonyl chloride | Cyclopropylamine, sulfonyl chloride | 0-25 °C, inert atmosphere | 80-95% |
| Phenylmethyl Ester Formation | Esterification of benzoic acid with benzyl alcohol | Benzoic acid, benzyl alcohol, acid catalyst or DCC/DMAP | Room temp to reflux | 82-94% |
| Palladium-Catalyzed Coupling | Suzuki-Miyaura cross-coupling for aryl boronic esters | Pd(dppf)Cl2, potassium acetate, bis(pinacolato)diboron | 85 °C, 18 h, inert atmosphere | 90-91% |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares functional groups with several benzoic acid derivatives (Table 1):
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester is a complex molecule that combines various pharmacophores, potentially enhancing its therapeutic efficacy.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C19H25N1O4S1
- Molecular Weight : 373.48 g/mol
This structure features a benzoic acid core modified with cyclopropyl and ethoxycarbonyl groups, alongside a sulfonamide moiety, which is known for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammatory processes. Notably, sulfonamide derivatives often exhibit potent inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.
1. Anti-inflammatory Activity
Research indicates that compounds similar to benzoic acid derivatives can significantly reduce inflammation through the inhibition of prostaglandin E2 (PGE2) synthesis. For instance, related compounds have shown nanomolar potency against mPGES-1, an enzyme involved in the conversion of COX-derived prostaglandin H2 to PGE2 .
2. Analgesic Properties
The analgesic effects are likely mediated through the inhibition of pain pathways involving COX enzymes. In vivo studies demonstrate that similar benzoic acid derivatives can alleviate pain in animal models by modulating inflammatory responses.
3. Antitumor Activity
Emerging studies suggest that some benzoic acid derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications in this compound may enhance its interaction with specific cancer cell targets.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of PGE2 synthesis | |
| Analgesic | Reduced pain response in animal models | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Study: Inhibition of mPGES-1
A study highlighted the effectiveness of structural analogs in inhibiting mPGES-1, demonstrating an IC80 value of 24 nM for related compounds. This indicates a strong potential for therapeutic application in inflammatory diseases .
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Calibrate against a certified reference standard .
- Structural Elucidation :
- NMR Spectroscopy : Conduct - and -NMR to confirm substituent positions (e.g., cyclopropane, sulfonamide, ester groups). Compare chemical shifts to analogous sulfonamide derivatives (e.g., δ ~7.5–8.0 ppm for aromatic protons in benzoic acid esters) .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight (e.g., expected [M+H]+ for CHNOS: ~525.2) .
- Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values .
Advanced: How do the cyclopropane and ethoxycarbonyl substituents influence the compound’s hydrolytic stability under physiological conditions?
Methodological Answer:
- Experimental Design :
- Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate physiological conditions (37°C, 72 hours).
- Monitor degradation via LC-MS to track hydrolysis of the ethoxycarbonyl group (expected mass shift: +18 Da for ester → carboxylic acid conversion) .
- Compare stability to analogs lacking cyclopropane (e.g., cyclohexyl or linear alkyl groups) to assess steric effects on hydrolysis rates.
- Data Contradiction Analysis : If unexpected stability is observed, investigate intramolecular hydrogen bonding between the sulfonamide NH and ethoxycarbonyl oxygen using DFT calculations (e.g., B3LYP/6-31G* level) .
Basic: What safety protocols are critical during handling and storage of this compound?
Methodological Answer:
- Hazard Mitigation :
- Storage : Store in airtight containers under nitrogen at –20°C to prevent ester hydrolysis or sulfonamide oxidation .
Advanced: How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes for anti-inflammatory applications?
Methodological Answer:
- Docking Studies :
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to evaluate stability of ligand-enzyme interactions (e.g., hydrogen bonds between sulfonamide and Arg120) .
Basic: What synthetic routes are feasible for introducing the cyclopropane-sulfonamide moiety?
Methodological Answer:
- Key Steps :
- Purification : Use silica gel chromatography (hexane/ethyl acetate 3:1) to isolate intermediates .
Advanced: What spectroscopic signatures distinguish the sulfonamide group in this compound from other nitrogen-containing functionalities?
Methodological Answer:
- IR Spectroscopy : The sulfonamide group exhibits two strong bands:
- -NMR : The NH proton (if not deuterated) appears as a broad singlet at δ ~7.0–7.5 ppm, absent in amides or tertiary amines .
Basic: How can the compound’s solubility profile be optimized for in vitro assays?
Methodological Answer:
- Solubility Screening :
Advanced: What mechanistic studies can elucidate the compound’s role in disrupting bacterial biofilms?
Methodological Answer:
- Biofilm Assay : Use Staphylococcus aureus (ATCC 25923) in a microtiter plate. Treat with 0.1–100 µM compound and quantify biomass via crystal violet staining (OD).
- Mechanistic Probes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
